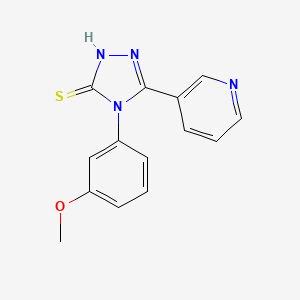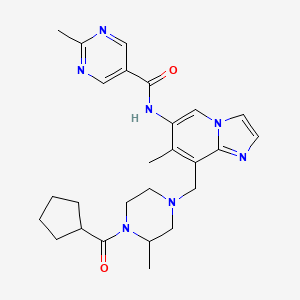
RORgammat Inverse agonist 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RORgammat Inverse agonist 8 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications in autoimmune diseases and cancer .
Vorbereitungsmethoden
The synthesis of RORgammat Inverse agonist 8 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes several key steps:
Formation of the tetrahydroquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline core with a sulfonyl chloride under basic conditions.
Functionalization: Additional functional groups are introduced to enhance the compound’s binding affinity and selectivity for RORγt.
Analyse Chemischer Reaktionen
RORgammat Inverse agonist 8 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
RORgammat Inverse agonist 8 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of RORγt ligands.
Biology: It is employed in research on the differentiation and function of Th17 cells and the production of IL-17.
Medicine: The compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Wirkmechanismus
RORgammat Inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, disrupting its interaction with coactivator proteins. As a result, the transcriptional activity of RORγt is repressed, leading to a decrease in the production of IL-17 and the differentiation of Th17 cells . The critical role of residue Trp317 in the activation of RORγt has been highlighted in studies, where its conformation is altered upon binding with the inverse agonist .
Vergleich Mit ähnlichen Verbindungen
RORgammat Inverse agonist 8 is unique compared to other RORγt inverse agonists due to its specific structural features and binding properties. Similar compounds include:
BIO399: A synthetic benzoxazinone ligand that also acts as an inverse agonist for RORγt.
BIO592: Another benzoxazinone ligand with agonist properties.
Other tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and binding affinities.
The uniqueness of this compound lies in its specific interactions with the agonist lock (His479-Tyr502-Phe506) and its ability to modulate the immune response by targeting RORγt .
Eigenschaften
Molekularformel |
C26H33N7O2 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
N-[8-[[4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34) |
InChI-Schlüssel |
GMRCLEMCHGYDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)

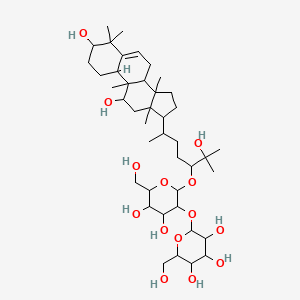
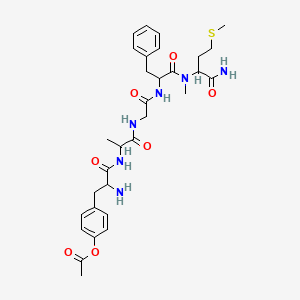
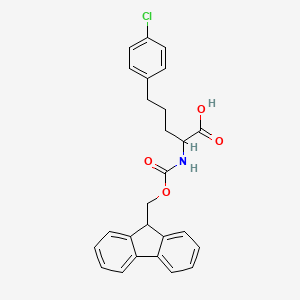
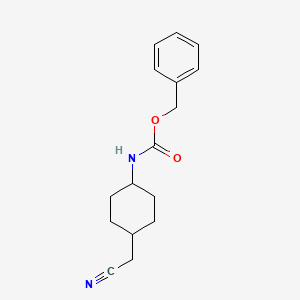
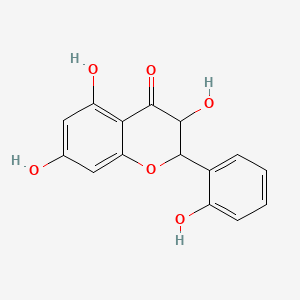
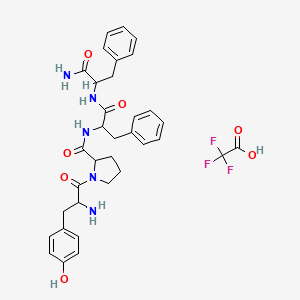
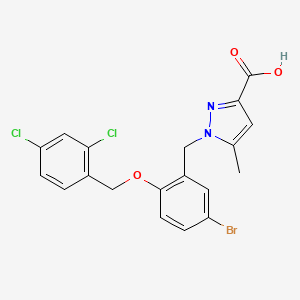
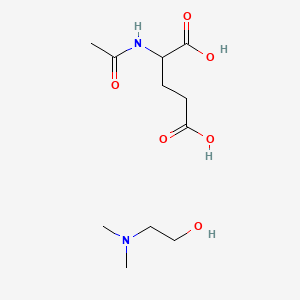

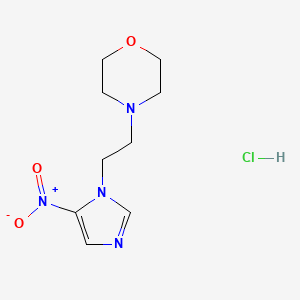
![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
